Cas no 320417-92-3 (2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1,2-dihydrophthalazin-1-one)

2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1,2-dihydrophthalazin-1-one Chemical and Physical Properties
Names and Identifiers
-
- SR-01000468796
- Bionet1_000371
- CDS1_001347
- AKOS005081932
- 320417-92-3
- HMS568O13
- 2-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one
- Oprea1_466667
- 2-(4-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone
- 2-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1,2-dihydrophthalazin-1-one
- SR-01000468796-1
- 1E-077
- DivK1c_002387
- EU-0008817
- 1(2H)-Phthalazinone, 2-(4-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)-
- 2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1,2-dihydrophthalazin-1-one
-
- Inchi: 1S/C19H16ClN3O2/c20-13-7-9-14(10-8-13)23-18(24)16-6-2-1-5-15(16)17(21-23)19(25)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2
- InChI Key: YQHYOWPFVNFSGD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(C2C=CC=CC=2C(C(N2CCCC2)=O)=N1)=O
Computed Properties
- Exact Mass: 353.0931045g/mol
- Monoisotopic Mass: 353.0931045g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 565
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 53Ų
Experimental Properties
- Density: 1.39±0.1 g/cm3(Predicted)
- Boiling Point: 533.5±52.0 °C(Predicted)
- pka: -1.77±0.40(Predicted)
2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1,2-dihydrophthalazin-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664687-2mg |
2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1(2H)-one |
320417-92-3 | 98% | 2mg |
¥619.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664687-5mg |
2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1(2H)-one |
320417-92-3 | 98% | 5mg |
¥617.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664687-20mg |
2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1(2H)-one |
320417-92-3 | 98% | 20mg |
¥1264.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664687-10mg |
2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1(2H)-one |
320417-92-3 | 98% | 10mg |
¥800.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664687-1mg |
2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1(2H)-one |
320417-92-3 | 98% | 1mg |
¥428.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664687-25mg |
2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1(2H)-one |
320417-92-3 | 98% | 25mg |
¥1192.00 | 2024-08-02 |
2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1,2-dihydrophthalazin-1-one Related Literature
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Additional information on 2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1,2-dihydrophthalazin-1-one
Introduction to 2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1,2-dihydrophthalazin-1-one (CAS No. 320417-92-3)
2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1,2-dihydrophthalazin-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 320417-92-3, belongs to the phthalazinone class of molecules, which are known for their broad spectrum of pharmacological properties. The presence of a chlorophenyl group and a pyrrolidine-1-carbonyl moiety in its structure suggests a high degree of molecular complexity, which may contribute to its interactions with biological targets.
The chemical structure of 2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1,2-dihydrophthalazin-1-one can be described as a fused heterocyclic system consisting of a phthalazine ring system linked to a carbonyl-substituted pyrrolidine ring. The chlorophenyl group at the 4-position introduces a potential site for hydrogen bonding or electronic modulation, while the pyrrolidine-1-carbonyl moiety provides a nitrogen-rich environment that could interact with biological receptors. This dual functionality makes the compound an attractive candidate for further exploration in drug discovery.
In recent years, there has been growing interest in phthalazinone derivatives due to their reported activities in various therapeutic areas. For instance, studies have indicated that compounds with similar structural motifs may exhibit properties relevant to central nervous system (CNS) disorders, inflammation, and cancer. The specific arrangement of functional groups in 2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1,2-dihydrophthalazin-1-one may confer unique pharmacokinetic and pharmacodynamic characteristics that differentiate it from other known analogs.
One of the most compelling aspects of this compound is its potential as a scaffold for developing novel therapeutic agents. The phthalazine core is known to be bioisosteric with benzothiophene and indole scaffolds, which are widely used in medicinal chemistry. By incorporating a pyrrolidine-1-carbonyl group, the compound may exhibit enhanced binding affinity or selectivity for certain biological targets. This structural feature has been exploited in the design of kinase inhibitors and other enzyme-targeted therapies.
Recent research has begun to explore the synthetic pathways for constructing derivatives of 2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1,2-dihydrophthalazin-1-one. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic systems, allowing chemists to modify specific functional groups while maintaining overall molecular integrity. These developments have opened up new avenues for exploring the biological potential of this class of compounds.
The pharmacological profile of 2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1,2-dihydrophthalazin-1-one is still under investigation, but preliminary studies suggest that it may possess inhibitory activity against certain enzymes or receptors implicated in disease pathways. For example, derivatives with similar structures have been reported to interact with cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. Additionally, there is evidence suggesting that phthalazinone derivatives may modulate neurotransmitter systems, making them candidates for treating neurological disorders.
The synthesis and characterization of this compound also highlight the importance of computational chemistry in modern drug discovery. Molecular modeling techniques can be used to predict binding affinities and identify potential lead compounds before experimental validation. By integrating experimental data with computational insights, researchers can accelerate the process of identifying promising candidates for further development.
In conclusion, 2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1,2-dihydrophthalazin-1-one (CAS No. 320417-92-3) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it a valuable candidate for further exploration. As synthetic methods continue to evolve and our understanding of biological targets deepens, compounds like this one will play an increasingly important role in the development of novel therapeutics.
320417-92-3 (2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1,2-dihydrophthalazin-1-one) Related Products
- 1797756-97-8(2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}-N-(1,3-thiazol-2-yl)acetamide)
- 887887-66-3(3-(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido-N-phenyl-1-benzofuran-2-carboxamide)
- 2243507-95-9(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(pyrrolidin-1-yl)benzoic acid)
- 2172117-66-5(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidooxy}acetic acid)
- 1351658-11-1(3-2-(2-chlorophenyl)acetamidocyclohexyl N-phenylcarbamate)
- 2137538-50-0(4-Pyrimidinecarboxylic acid, 2-[(tetrahydro-3-thienyl)methyl]-)
- 2228251-75-8(O-{2-5-(4-fluorophenyl)furan-2-ylethyl}hydroxylamine)
- 1541608-18-7(1-amino-4-(1-methylpyrrolidin-2-yl)butan-2-ol)
- 2228751-56-0(3-fluoro-3-(6-methoxy-5-methylpyridin-3-yl)propan-1-amine)
- 1350514-80-5(2,2-dimethyloxolan-3-amine)




